molecular formula C30H18FeN3Na3O15S3 B098583 Acid green 1 CAS No. 19381-50-1

Acid green 1

Cat. No.: B098583
CAS No.: 19381-50-1
M. Wt: 881.5 g/mol
InChI Key: VLBLPLXOYXEXJK-UHFFFAOYSA-K
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Description

Acid green 1, also known as Naphthol Green B, is a coordination complex of iron that is used as a dye. This compound is the sodium salt of Naphthol Green Y (C.I. 10005). The organic ligands each bind to iron as bidentate ligands through the nitrogen and the anionic phenoxide groups. Three such ligands are bound to the iron. As such the complex is chiral. This compound is used in histology to stain collagen.[3] Moreover, it is used for polychrome stains with animal tissue. For industry purposes Naphthol Green B is used for staining wool, nylon, paper, anoxidized aluminium and soap.

Mechanism of Action

Target of Action

Acid Green 1, also known as Naphthol Green B, is an organometallic dye . Its primary targets are various materials and substances that require coloration. This includes industrial cleaning products, soaps, detergents, automotive cleaners, wool, silk, nylon fabric, anodized aluminum, leather, shoe cream, and paper . The dye binds to these materials, imparting a green color.

Mode of Action

The interaction of this compound with its targets primarily involves physical adsorption. The dye molecules attach to the surface of the target material, resulting in a change in color. The exact nature of this interaction can vary depending on the specific properties of the target material, such as its chemical composition, surface structure, and physical state .

Biochemical Pathways

Its use is primarily external, for the purpose of imparting color to various materials and substances . It’s worth noting that the dye can persist in wastewater as a pollutant , which may indirectly affect various environmental biochemical processes.

Pharmacokinetics

This compound is water-soluble , which could potentially influence its distribution and elimination in a biological system.

Result of Action

The primary result of this compound’s action is the coloration of the target material. By binding to the material, the dye imparts a green color that is visible to the naked eye . This coloration can be stable and resistant to fading, making this compound suitable for various industrial and commercial applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the dye’s solubility and color intensity . Additionally, the presence of other chemicals can potentially interact with the dye, influencing its stability and color properties. The dye is stable under normal conditions but is incompatible with strong oxidizing agents .

Properties

CAS No.

19381-50-1

Molecular Formula

C30H18FeN3Na3O15S3

Molecular Weight

881.5 g/mol

IUPAC Name

trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron

InChI

InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3

InChI Key

VLBLPLXOYXEXJK-UHFFFAOYSA-K

SMILES

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe]

Isomeric SMILES

C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Fe+3]

Canonical SMILES

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe]

19381-50-1

physical_description

NKRA

Synonyms

Green 1; Green PL; CI 10020; 75.0%(E); MIDORI401; dandcgreen1; CI NO 10020; ACID GREEN 1; D & C Green 1; naptholgreenb

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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